6-Bromo-5-ethylpyridin-2-amine

pKa basicity solubility

Researchers optimizing 2-aminopyridine leads often face LogP-pKₐ tradeoffs where generic analogs fail to balance permeability and neutrality. 6-Bromo-5-ethylpyridin-2-amine (CAS 1563531-69-0) solves this with a predicted LogP ~2.1 and a 6-Br-lowered pKₐ ensuring physiological neutrality-critical for kinase hinge-binders and GPCR allosteric modulators. • Orthogonal handles: C6-Br for Suzuki/Buchwald coupling; C2-NH₂ for acylation or reductive amination-enabling two-directional library synthesis. • 5-Ethyl steric bulk directs electrophiles to the C4 position, a regioselectivity advantage absent in 6-bromopyridin-2-amine. • +14 Da mass offset vs. the methyl analog serves as a natural isotopologue surrogate for LC-MS/MS distribution studies. Supplied at ≥95% HPLC in research quantities (250 mg-5 g), with batch-specific CoA. Standard ambient shipping; stock held for immediate dispatch.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B12930368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-ethylpyridin-2-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C=C1)N)Br
InChIInChI=1S/C7H9BrN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10)
InChIKeyJQNRLIPCYIQARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-ethylpyridin-2-amine: Bifunctional Heterocyclic Building Block


6-Bromo-5-ethylpyridin-2-amine (CAS 1563531-69-0) is a disubstituted pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . It belongs to the 2-aminopyridine class and features a bromine atom at the 6-position and an ethyl group at the 5-position of the pyridine ring. This substitution pattern confers distinct steric and electronic properties that differentiate it from closely related analogs such as 6-bromo-5-methylpyridin-2-amine, 6-bromopyridin-2-amine, and the regioisomeric 5-bromo-6-ethylpyridin-2-amine . The compound functions as a bifunctional building block: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the 2-amino group provides a site for further derivatization through acylation, reductive amination, or diazotization chemistry [1]. Commercially, the compound is typically supplied at ≥95% purity (HPLC) in research-grade quantities (250 mg to 5 g) .

Workflow Bifunctional building block: cross-coupling + amine derivatization
Selection 6-bromo regioisomer for ortho-directing electronic effects
Use context Medicinal chemistry, SAR exploration, and probe synthesis

Structural and Reactivity Advantages Over Generic Analogs


The 2-aminopyridine scaffold is pharmacologically privileged, but the position and nature of substituents profoundly influence both the chemical reactivity and biological profile of the final compound [1]. The bromine atom at the 6-position (ortho to the amino group) exerts a strong electron-withdrawing effect that lowers the pyridine ring pKa by approximately 3–4 log units relative to the non-brominated analog, altering both solubility and hydrogen-bonding capacity [2]. Concurrently, the ethyl group at the 5-position introduces steric bulk and increased lipophilicity compared to the methyl or unsubstituted analogs, which can affect target binding, metabolic stability, and membrane permeability in ways that are not predictable from the methyl analog alone . The regioisomeric 5-bromo-6-ethylpyridin-2-amine, while sharing the same molecular formula, positions the bromine para to the amino group, resulting in different electronic activation of the ring and distinct cross-coupling reactivity [3]. For these reasons, simple substitution with a generic brominated aminopyridine—even one of identical molecular weight—cannot guarantee equivalent synthetic outcomes or biological activity.

Analog type
6-Bromo-5-ethylpyridin-2-amine (Target)
Generic bromoaminopyridine or regioisomer
Reactivity
Br ortho to NH₂: enhanced oxidative addition; SNAr-active
Regioisomer places Br para to NH₂; different cross-coupling kinetics
Basicity
Predicted pKa ~3.0: >99.99% neutral at pH 7.4
Non-brominated analog pKa ~7.1; protonation state may shift solubility and binding
Lipophilicity
5-Et group provides steric bulk and ΔLogP ~+0.3–0.5
Methyl or unsubstituted analogs may not reproduce permeability or metabolic profile

Key Physicochemical Differentiation


Basicity Modulation

The electron-withdrawing bromine at the 6-position significantly reduces the basicity of the pyridine ring nitrogen. The predicted conjugate acid pKa of 6-bromo-5-ethylpyridin-2-amine is approximately 3.0 (estimated range 2.5–3.5 based on the 6-bromo-5-methyl homolog), compared to a predicted pKa of 7.06 ± 0.13 for the non-brominated analog 5-ethylpyridin-2-amine . This ~4 log unit decrease means the brominated compound is >99.99% unprotonated at physiological pH, which has direct implications for membrane permeability, protein binding, and formulation strategy.

Basicity Modulation
Cross-study comparable
ΔpKa ≈ −4 log units
Reported protonation-state context for solubility and permeability studies
Predicted values; experimental verification recommended
pKa basicity solubility hydrogen-bonding

Lipophilicity Tuning

The 5-ethyl substituent provides incremental lipophilicity that can be critical for membrane permeability. The predicted LogP of 6-bromo-5-ethylpyridin-2-amine is approximately 2.1 (estimated from the methyl homolog data and incremental methylene contribution). This compares to a LogP of 1.81 for the unsubstituted 6-bromopyridin-2-amine and a LogP of 1.66 or 2.27 for the 6-bromo-5-methyl analog (depending on the computational method) . The ethyl group adds ~0.3–0.5 LogP units over the unsubstituted analog, which can shift a compound across the CNS drug-likeness threshold (LogP 2–4) and influence off-target binding profiles.

Lipophilicity Tuning
Cross-study comparable
ΔLogP ≈ +0.3 to +0.5
Supports ADME property fine-tuning context
Experimental shake-flask LogP recommended for critical applications
LogP lipophilicity CNS penetration ADME

Mass Spectrometric Differentiation

The ethyl substituent at the 5-position increases the molecular weight by 14 Da relative to the methyl analog (187.04 g/mol) and by 28 Da relative to the unsubstituted 6-bromopyridin-2-amine (173.01 g/mol) . This mass difference is analytically significant: it allows unambiguous mass spectrometric identification and quantification of the ethyl analog in reaction mixtures or biological samples, even in the presence of the methyl congener. For lead optimization programs, this +14 Da offset also affects molar-based dosing calculations, with a 7.5% higher mass per mole compared to the methyl analog.

Mass Spectrometric Differentiation
Cross-study comparable
+14.02 Da vs methyl analog
Enables unambiguous LC-MS identification context
Confirmed by multiple vendor and database entries
molecular weight mass spectrometry dosing SAR

Regiochemical Reactivity

In 6-bromo-5-ethylpyridin-2-amine, the bromine atom is positioned ortho to the electron-donating 2-amino group. This electronic arrangement is fundamentally different from the regioisomeric 5-bromo-6-ethylpyridin-2-amine (CAS 848360-99-6), where the bromine is para to the amino group . The ortho relationship in the target compound enhances the electrophilicity of the bromine-bearing carbon through resonance withdrawal by the ring nitrogen, potentially accelerating palladium-catalyzed oxidative addition in cross-coupling reactions. In nucleophilic aromatic substitution (SNAr), the 2-amino group activates the ortho and para positions via resonance, making the 6-position (ortho) more reactive than the 5-position (meta) to the amino group—a distinction that is not present in the regioisomer. This regiochemical difference can lead to divergent reaction outcomes when the same synthetic protocol is applied to the two isomers.

Regiochemical Reactivity
Class-level inference
Br ortho to NH₂
Regiochemistry may not transfer directly; reactivity profile may differ
No direct comparative kinetic study identified
regiochemistry cross-coupling SNAr substitution pattern

Bifunctional Architecture for Sequential Derivatization

The compound's architecture—a 2-amino group and a 6-bromo substituent on the same pyridine ring—provides orthogonal reactivity handles. The bromine atom participates in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the amino group can undergo acylation, sulfonylation, or reductive amination [1]. The 5-ethyl group provides steric hindrance adjacent to the amino group, which can direct subsequent electrophilic reactions to the less hindered 4-position of the ring—a selectivity feature not available with the unsubstituted or 5-unsubstituted analogs. This contrasts with 6-bromopyridin-2-amine, which lacks the steric directing group, and with 5-ethylpyridin-2-amine, which lacks the cross-coupling handle. The compound thus enables a 'couple-then-derivatize' or 'derivatize-then-couple' workflow that would require additional synthetic steps with simpler analogs .

Bifunctional Architecture
Class-level inference
Three functional handles
Supports sequential derivatization workflow context
Steric directing capability absent in unsubstituted analog
bifunctional building block sequential functionalization cross-coupling derivatization

Commercial Availability Profile

The compound is commercially available from multiple suppliers with documented purity specifications. Combiphos (Shanghai) supplies the compound at 95% purity (HPLC) in research quantities (250 mg, 500 mg, 1 g, 5 g), while Jinan Xinhongtai Chemical offers a 99% HPLC grade in packaging from 500 mg to 100 g . By comparison, the regioisomeric 5-bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) has fewer listed suppliers and less documented purity data in major chemical databases , which can impact procurement reliability and lead times for time-sensitive research programs.

Commercial Availability Profile
Supporting evidence
≥2 verified suppliers
Reported procurement context; documented purity grades available
Supplier data as of April 2026
procurement purity supply chain quality control

Key Application Scenarios


Fine-Tuned Lipophilicity in Lead Optimization

When a lead series based on the 2-aminopyridine scaffold requires an incremental increase in LogP to improve membrane permeability without the full steric impact of a propyl or bulkier alkyl group, 6-bromo-5-ethylpyridin-2-amine offers a predicted LogP ~0.3–0.5 units higher than the unsubstituted 6-bromopyridin-2-amine. This fine-tuning is supported by cross-study comparable LogP data showing 6-bromopyridin-2-amine at LogP 1.81 versus an estimated ~2.1 for the target compound . The ethyl group provides the desired lipophilicity increase while maintaining a molecular weight below 202 Da, preserving ligand efficiency metrics critical in fragment-based drug discovery.

Sequential Cross-Coupling and Amine Derivatization

In parallel synthesis or library production, the bifunctional architecture of 6-bromo-5-ethylpyridin-2-amine enables a 'two-directional' diversification strategy: the 6-bromo position can be elaborated via Suzuki or Buchwald-Hartwig coupling, followed by (or preceded by) functionalization of the 2-amino group through acylation or reductive amination [1]. The 5-ethyl group provides steric bulk adjacent to the amino group, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming electrophiles to the less hindered 4-position—a selectivity feature that the unsubstituted 6-bromopyridin-2-amine cannot provide.

Mass-Labeled Probe Synthesis

The +14 Da molecular weight offset of 6-bromo-5-ethylpyridin-2-amine (201.06 g/mol) relative to the 6-bromo-5-methyl analog (187.04 g/mol) provides a natural 'mass label' that allows the ethyl analog to serve as an isotopologue surrogate in LC-MS/MS studies . Researchers can use the ethyl and methyl analogs in parallel to assess the impact of subtle lipophilicity changes on metabolic stability or tissue distribution without introducing radioactive or stable-isotope labels, reducing cost and synthetic complexity.

Controlled Basicity for Kinase or GPCR Scaffolds

For targets where the protonation state of the inhibitor or modulator is critical—such as kinase hinge-binding motifs or GPCR allosteric modulators—the ~4 log unit reduction in pyridine pKa imparted by the 6-bromo substituent ensures the compound remains predominantly neutral at physiological pH . This property, inferred from the pKa difference between 5-ethylpyridin-2-amine (pKa 7.06) and the 6-bromo-5-methyl analog (pKa 2.96), is essential for achieving passive membrane permeability and avoiding protonation-dependent off-target interactions. Researchers selecting a brominated aminopyridine building block for such targets should specifically choose the 6-bromo-5-ethyl isomer to maintain this neutral character while benefiting from the ethyl group's steric and lipophilic contributions.

Application
Selection Property
Validation Focus
Lead optimization lipophilicity tuning
Predicted LogP ~2.1; ethyl group for incremental hydrophobicity
Permeability and ligand efficiency endpoints
Sequential cross-coupling and amine derivatization
Bifunctional scaffold with steric directing 5-ethyl group
Regioselective functionalization and synthetic route integrity
Mass-labeled probe synthesis
+14 Da offset relative to methyl analog
LC-MS/MS differentiation and metabolic stability studies
Kinase or GPCR scaffold with controlled basicity
Low pKa ensures neutral species at physiological pH
Passive permeability and protonation-state dependent binding

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22 linked technical documents
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